molecular formula C16H15N3O4S2 B2573699 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 896686-18-3

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2573699
CAS RN: 896686-18-3
M. Wt: 377.43
InChI Key: ZRXPPKGYRRQCLA-UHFFFAOYSA-N
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Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .


Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The sulfur atom is adjacent to at least one ring nitrogen atom . The activity of the compound is influenced by the functional groups attached to the ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction, bromination, and nucleophilic substitution .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential therapeutic applications. The introduction of different functional groups could also be explored to enhance its activity .

Mechanism of Action

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-23-13-8-4-2-6-11(13)17-15(20)10-24-16-18-12-7-3-5-9-14(12)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXPPKGYRRQCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

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